molecular formula C22H28ClN3O2 B7552878 N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide

N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide

Cat. No. B7552878
M. Wt: 401.9 g/mol
InChI Key: JBAVPEHGCXUIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide, also known as AZD8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a key regulator of cell growth, proliferation, and metabolism, making it an attractive target for cancer therapy.

Mechanism of Action

N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide inhibits the activity of mTOR kinase by binding to the ATP-binding site of the enzyme. This leads to a decrease in the phosphorylation of downstream targets of mTOR, such as S6 kinase and eukaryotic initiation factor 4E-binding protein 1 (4EBP1). This results in a decrease in protein synthesis, cell cycle progression, and cell proliferation.
Biochemical and Physiological Effects:
N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide has also been shown to enhance the immune response to cancer cells by increasing the infiltration of immune cells into tumors.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide is its specificity for mTOR kinase. This makes it a useful tool for studying the role of mTOR in cancer and other diseases. However, one limitation of N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide is its relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the development of N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide and other mTOR inhibitors. One area of research is the identification of biomarkers that can predict response to mTOR inhibitors. Another area of research is the development of combination therapies that can enhance the anti-tumor effects of mTOR inhibitors. Finally, there is a need for the development of more potent and selective mTOR inhibitors with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide was first reported in 2010 by researchers at AstraZeneca. The synthesis involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the coupling of 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoic acid with N-(azepan-1-yl)-3-oxopropylamine using a coupling reagent. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. In addition, N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide has been shown to enhance the anti-tumor effects of other chemotherapeutic agents, such as cisplatin and doxorubicin. Clinical trials are currently underway to evaluate the safety and efficacy of N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide in cancer patients.

properties

IUPAC Name

N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O2/c1-16-7-8-17(2)26(16)18-9-10-20(23)19(15-18)22(28)24-12-11-21(27)25-13-5-3-4-6-14-25/h7-10,15H,3-6,11-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAVPEHGCXUIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=C(C=C2)Cl)C(=O)NCCC(=O)N3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.